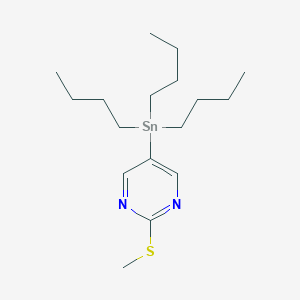

2-(Methylthio)-5-(tributylstannyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound . It is used in Stille coupling reaction and can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .

Synthesis Analysis

The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine involves the use of malonate derivatives with -methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)-5-(tributylstannyl)pyrimidine is represented by the InChI code1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; . The molecular weight of the compound is 415.23 . Physical And Chemical Properties Analysis

2-(Methylthio)-5-(tributylstannyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.544 and a density of 1.193 g/mL at 25°C . The compound should be stored in a refrigerator .Scientific Research Applications

-

Pyrido [2,3-d]pyrimidines in Anticancer Research

- Application: Pyrido [2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

- Method: The study covered different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors, their signaling pathways, mechanism of action and structure–activity relationship of pyrido [2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets .

- Results: This review represents the complete medicinal and pharmacological profile of pyrido [2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

-

4,6-Diamino-2-(methylthio)pyrimidine in Organic Synthesis

- Application: 4,6-Diamino-2-(methylthio)pyrimidine can react with 3-Ethoxy-acrylic acid ethyl ester to get 4-Amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one .

- Method: The specific experimental procedures are not provided in the source .

- Results: The reaction results in the formation of 4-Amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one .

Safety And Hazards

The compound is classified as dangerous with hazard statements H301, H302, H312, H315, H319, H332, H335, H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUNYIXRVXVMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376851 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

CAS RN |

120717-37-5 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)

![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)